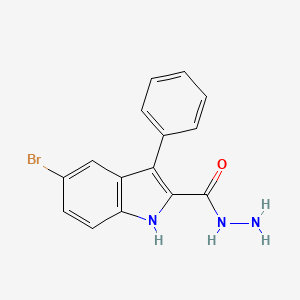
5-bromo-3-phenyl-1H-indole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-phenyl-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .
Méthodes De Préparation
The synthesis of 5-bromo-3-phenyl-1H-indole-2-carbohydrazide typically involves the condensation of 5-bromoindole-2-carbohydrazide with a suitable aldehyde or ketone. The reaction is usually carried out in ethanol or another solvent, with the elimination of a water molecule . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-bromo-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives
Applications De Recherche Scientifique
5-bromo-3-phenyl-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It has shown potential in inhibiting cell proliferation in cancer cell lines.
Medicine: Its derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-3-phenyl-1H-indole-2-carbohydrazide involves the inhibition of specific molecular targets. For instance, one of its derivatives, 5-bromo-N’-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide, inhibits VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway .
Comparaison Avec Des Composés Similaires
5-bromo-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
5-fluoro-3-phenyl-1H-indole-2-carbohydrazide: Similar in structure but with a fluorine atom instead of bromine, showing potent antiviral activity.
3-amino-5-bromo-1H-indole-2-carbohydrazide: Another derivative with different substituents, used in various biological applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
70070-24-5 |
|---|---|
Formule moléculaire |
C15H12BrN3O |
Poids moléculaire |
330.18 g/mol |
Nom IUPAC |
5-bromo-3-phenyl-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C15H12BrN3O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(18-12)15(20)19-17/h1-8,18H,17H2,(H,19,20) |
Clé InChI |
JOMNNJPPADTBDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C(=O)NN |
Solubilité |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















